molecular formula C24H21ClN2O5S B10896299 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide

Cat. No.: B10896299
M. Wt: 485.0 g/mol
InChI Key: MASSHPCKZWRRCW-DEDYPNTBSA-N
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Description

2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a thiazolidinone core, which is known for its biological activity, and a benzylidene moiety that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by reacting a suitable thioamide with an α-halo acid under basic conditions.

    Introduction of the Benzylidene Moiety: The benzylidene group can be introduced via a condensation reaction between the thiazolidinone core and an appropriate benzaldehyde derivative.

    Functional Group Modifications: The final compound is obtained by introducing the chloro, ethoxy, and prop-2-yn-1-yloxy substituents through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and prop-2-yn-1-yloxy groups.

    Reduction: Reduction reactions can occur at the benzylidene moiety, converting it to a more saturated form.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with saturated benzylidene moieties.

    Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Scientific Research Applications

    Medicinal Chemistry: The compound’s thiazolidinone core is known for its biological activity, making it a candidate for drug development.

    Materials Science: The compound’s unique structure could be useful in the development of new materials with specific properties.

    Biological Research: The compound can be used as a probe to study various biological processes and interactions.

Mechanism of Action

The mechanism of action of 2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can interact with active sites of enzymes, potentially inhibiting their activity. The benzylidene moiety can interact with various receptors, modulating their activity and leading to biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also feature a thiazolidinone core and are known for their antidiabetic activity.

    Benzylidene Derivatives: Compounds with benzylidene moieties are known for their diverse biological activities.

Uniqueness

2-{(5E)-5-[3-chloro-5-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide is unique due to its combination of functional groups, which can lead to a wide range of biological activities and potential applications. The presence of the chloro, ethoxy, and prop-2-yn-1-yloxy groups provides additional sites for chemical modification, allowing for the development of a variety of derivatives with tailored properties.

Properties

Molecular Formula

C24H21ClN2O5S

Molecular Weight

485.0 g/mol

IUPAC Name

2-[(5E)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C24H21ClN2O5S/c1-4-10-32-22-18(25)11-16(12-19(22)31-5-2)13-20-23(29)27(24(30)33-20)14-21(28)26-17-8-6-15(3)7-9-17/h1,6-9,11-13H,5,10,14H2,2-3H3,(H,26,28)/b20-13+

InChI Key

MASSHPCKZWRRCW-DEDYPNTBSA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC#C

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)Cl)OCC#C

Origin of Product

United States

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